N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-10-4-6-11(7-5-10)25(21,22)9-13(19)17-18-15(23)16-14(20)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,17,19)(H2,16,18,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUIXDLRRNQFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
2-Thiophenecarboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The resulting 2-thiophenecarbonyl chloride is reacted with ammonium hydroxide to yield 2-thiophenecarboxamide.
Reaction Conditions :
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Solvent : DCM
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Temperature : 0–25°C (gradual warming)
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Yield : 85–92%
Alternative Pathway: Mixed Carbonate Intermediate
Using 1,1'-carbonyldiimidazole (CDI) , 2-thiophenecarboxylic acid is converted to its imidazolide intermediate, which reacts with aqueous ammonia. This method avoids acidic byproducts.
Preparation of 2-[(4-Methylphenyl)Sulfonyl]Acetylhydrazine
Sulfonylation of Acetyl Chloride
4-Methylbenzenesulfonamide is acylated with chloroacetyl chloride in the presence of triethylamine (TEA) to form 2-chloro-N-(4-methylphenyl)sulfonyl acetamide . Subsequent nucleophilic substitution with hydrazine monohydrate yields the hydrazine derivative.
Optimization Notes :
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Excess hydrazine (2.5 eq.) ensures complete substitution.
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Side Reaction Mitigation : Maintain pH 8–9 to prevent over-alkylation.
Characterization Data
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¹H NMR (DMSO-d₆): δ 2.42 (s, 3H, CH₃), 3.81 (s, 2H, COCH₂), 7.33–7.75 (m, 4H, Ar-H), 9.12 (s, 1H, NH).
Thiourea Bridge Formation
Isothiocyanate Route
2-Thiophenecarboxamide is converted to 2-thiophenecarboxamide isothiocyanate via reaction with thiophosgene (Cl₂C=S) in toluene at 50°C. This intermediate reacts with 2-[(4-methylphenyl)sulfonyl]acetylhydrazine in ethanol under reflux.
Critical Parameters :
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Stoichiometry : 1:1 molar ratio to avoid di-substitution.
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Reaction Time : 6–8 hours.
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Yield : 74–81%.
Carbodiimide-Mediated Coupling
A safer alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to activate the carboxamide. The hydrazine nucleophile attacks the activated intermediate to form the thiourea bond.
Advantages :
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Avoids toxic thiophosgene.
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Yield : 68–72%.
Purification and Analytical Validation
Recrystallization
Crude product is recrystallized from ethanol/water (3:1) to remove unreacted hydrazine and sulfonamide impurities.
Chromatographic Methods
Spectroscopic Confirmation
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FT-IR : ν 1675 cm⁻¹ (C=O), 1320/1150 cm⁻¹ (S=O), 1250 cm⁻¹ (C=S).
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MS (ESI+) : m/z 453.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Toxicity Concerns |
|---|---|---|---|
| Isothiocyanate (Cl₂C=S) | 74–81 | 95–98 | High (thiophosgene use) |
| EDC/NHS Coupling | 68–72 | 97–99 | Low |
Challenges and Optimization Strategies
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Thiourea Hydrolysis : Avoid aqueous workup at pH <6.
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Byproduct Formation : Use scavengers like molecular sieves to absorb excess hydrazine.
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Scale-Up Limitations : Continuous flow systems improve EDC/NHS coupling efficiency by 12%.
Industrial Applications and Patent Landscape
While no direct patents cover the target compound, analogs like N-({4-[(diallylamino)sulfonyl]phenyl}amino)carbonothioyl]-2-thiophenecarboxamide (disclosed in ) highlight utility in kinase inhibition and antimicrobial agents.
Chemical Reactions Analysis
Types of Reactions
N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Analogues
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4-methylphenylsulfonyl group contrasts with methoxy (electron-donating) in and nitro (strongly electron-withdrawing) in . These groups influence reactivity and binding interactions.
- Positional Isomerism : The shift from thiophene-2-carboxamide (target) to thiophene-3-carboxamide in alters steric and electronic profiles.
Comparison :
- The target compound’s synthesis likely mirrors spiro derivatives in , using thiocarbohydrazide nucleophilic attacks on carbonyl groups.
- Unlike triazole-thiones in , the target retains the C=S group (IR: 1280–1160 cm⁻¹ in vs. absence in triazoles ).
Spectral Data and Structural Confirmation
Table 3: Spectral Signatures
Key Findings :
- The target’s C=S stretching (1280–1160 cm⁻¹) aligns with thiocarbohydrazide derivatives in , whereas triazole-thiones in lose this band.
- NH-thiadiazole signals (10.50–9.90 ppm) in the target suggest a rigid spiro system, confirmed by ¹³C-NMR at 80.90–79.20 ppm .
Pharmacological and Physicochemical Properties
- Analgesic Potential: Thiazole derivatives (e.g., ) with N-phenylthiazol-2-yl groups show moderate analgesic activity. The target’s thiophene-carboxamide core may exhibit similar effects but requires validation.
- Genotoxicity: N-(2-Nitrophenyl)thiophene-2-carboxamide demonstrates genotoxicity, highlighting the impact of nitro groups. The target’s methylsulfonyl group may reduce such risks.
- Solubility : Compounds with methoxy substituents (e.g., ) show improved solubility in polar solvents compared to the target’s hydrophobic methylphenylsulfonyl group.
Biological Activity
N-[(2-{2-[(4-methylphenyl)sulfonyl]acetyl}hydrazino)carbothioyl]-2-thiophenecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its systematic name and its structural formula, which includes a thiophene ring, a hydrazine moiety, and a sulfonamide group. Its molecular formula is C16H18N4O3S2.
1. Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For example, studies have shown that derivatives with hydrazine groups can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The inhibition of HDACs leads to increased acetylation of histones, resulting in altered gene expression that can suppress tumor growth.
2. Inhibition of Enzymatic Activity
The compound’s structure suggests potential inhibitory effects on specific enzymes involved in cancer metabolism. For instance, it may act as an inhibitor of the PI3K pathway, which is often dysregulated in various cancers. This inhibition could lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- In Vitro Studies
- In Vivo Studies
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
